4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a tricyclic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, hypnotic, anticonvulsant, and muscle relaxant properties
Preparation Methods
The synthesis of 4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be achieved through several synthetic routes. One common method involves the cyclocondensation of aminobenzophenones with appropriate reagents under specific conditions . For instance, the acylation of 5-chloro-2-(methylamino) benzophenone with bromoacetyl chloride in NMP, followed by an intramolecular cyclization reaction upon addition of a stream of NH3 in a MeOH/H2O mixture, has been reported . Industrial production methods often utilize continuous flow chemistry to achieve efficient and scalable synthesis .
Chemical Reactions Analysis
4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenation or alkylation using reagents like bromine or alkyl halides . Major products formed from these reactions include derivatives with modified pharmacological properties.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of other heterocyclic compounds . In biology, it has been studied for its potential neuroprotective effects and its ability to interact with DNA . In medicine, derivatives of this compound have shown promise as anti-HIV agents and anticancer drugs . Additionally, it has applications in the pharmaceutical industry as a potential therapeutic agent for various central nervous system disorders .
Mechanism of Action
The mechanism of action of 4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to the benzodiazepine site of GABA_A receptors, it potentiates the inhibitory action of GABA, leading to its anxiolytic and sedative effects . This interaction is responsible for its therapeutic effects in treating anxiety, insomnia, and other CNS disorders.
Comparison with Similar Compounds
4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can be compared with other similar compounds such as diazepam, clonazepam, and oxazepam . While these compounds share a similar benzodiazepine core structure, this compound is unique due to its additional pyrrolo ring, which may confer distinct pharmacological properties . Other similar compounds include pyrrolo[2,1-c][1,4]benzodiazepine derivatives, which have been studied for their neuroprotective and anticancer activities .
Properties
Molecular Formula |
C21H22N2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-(2-phenylpropyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C21H22N2/c1-16(17-8-3-2-4-9-17)14-19-21-12-7-13-23(21)20-11-6-5-10-18(20)15-22-19/h2-13,16,19,22H,14-15H2,1H3 |
InChI Key |
VKQLZBAUQXLBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CN2C3=CC=CC=C3CN1)C4=CC=CC=C4 |
Origin of Product |
United States |
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